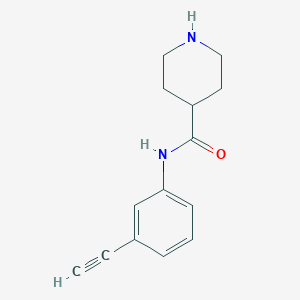

N-(3-ethynylphenyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality N-(3-ethynylphenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethynylphenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-ethynylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-11-4-3-5-13(10-11)16-14(17)12-6-8-15-9-7-12/h1,3-5,10,12,15H,6-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIVXXIBELQSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3-Ethynylphenyl Amide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Strategic Value of a Rigid Scaffold

In the intricate world of drug design, the identification and optimization of molecular scaffolds that can favorably interact with biological targets is a cornerstone of success. The 3-ethynylphenyl amide core has emerged as a particularly valuable "privileged scaffold" in medicinal chemistry. Its inherent structural rigidity, conferred by the phenyl ring and the linear ethynyl group, provides a predictable vector for orienting substituents into the binding pockets of proteins. This, combined with the hydrogen bonding capabilities of the amide linkage and the synthetic tractability of the ethynyl group, makes it a powerful framework for developing potent and selective therapeutic agents. This guide provides an in-depth exploration of the 3-ethynylphenyl amide scaffold, from its synthesis and structure-activity relationships to its application in the development of targeted therapies.

Core Structural Features and Rationale for Use

The 3-ethynylphenyl amide scaffold consists of a central phenyl ring substituted with an ethynyl group and an amide linkage, typically at the 1 and 3 positions. This arrangement offers several key advantages for drug design:

-

Defined Geometry: The sp-hybridized carbons of the alkyne and the sp2-hybridized carbons of the phenyl ring create a rigid, planar system. This reduces the entropic penalty upon binding to a target protein and allows for more precise positioning of functional groups.

-

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and specific interactions with amino acid residues in a protein's active site.

-

Synthetic Versatility: The terminal alkyne is a highly versatile functional group that can participate in a wide range of chemical transformations, most notably the Sonogashira coupling, allowing for the facile introduction of diverse substituents.[1] This is crucial for the iterative process of lead optimization.

-

Modulation of Physicochemical Properties: The scaffold allows for systematic modification at multiple positions to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

Caption: General structure of the 3-ethynylphenyl amide scaffold.

Synthetic Strategies: Building the Core

The construction of molecules based on the 3-ethynylphenyl amide scaffold typically involves a convergent synthesis approach, relying on two key transformations: Sonogashira coupling to introduce the ethynyl moiety and a subsequent amide bond formation.

Workflow for Synthesis

Caption: A typical synthetic workflow for 3-ethynylphenyl amide derivatives.

Protocol 1: Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for forming carbon-carbon bonds.[1]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the aryl halide (e.g., 3-iodoaniline, 1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine) in a reaction vessel, add the terminal alkyne (1.1 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-ethynylphenyl intermediate.

Protocol 2: Amide Bond Formation

The formation of the amide bond is a fundamental reaction in organic synthesis. A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with the amine.

Step-by-Step Methodology:

-

Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The mixture is stirred at room temperature for a short period to form the activated ester.

-

Amine Addition: The 3-ethynylphenylamine intermediate (1.0 eq), dissolved in the same solvent, is then added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by recrystallization or column chromatography.

Application in Oncology: Targeting Kinase Activity

The 3-ethynylphenyl amide scaffold has found significant application in the development of kinase inhibitors for the treatment of cancer. The scaffold's rigid nature allows it to position key pharmacophoric elements to interact with the ATP-binding site of kinases.

Case Study: Ponatinib - A Pan-BCR-ABL Inhibitor

Chronic Myeloid Leukemia (CML) is a type of cancer characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This leads to the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.

While first and second-generation BCR-ABL inhibitors like imatinib and dasatinib are effective, their efficacy can be limited by the emergence of drug-resistant mutations, most notably the T315I "gatekeeper" mutation.[2] The threonine residue at position 315 is critical for hydrogen bonding with these inhibitors, and its mutation to a bulkier, more hydrophobic isoleucine residue sterically hinders drug binding.

Ponatinib is a third-generation BCR-ABL inhibitor that was specifically designed to overcome this resistance. It features a 3-ethynylphenyl amide core, which plays a crucial role in its mechanism of action. The ethynyl group makes a key van der Waals contact with the isoleucine residue of the T315I mutant, enabling potent inhibition of both wild-type and mutant forms of BCR-ABL.[2][3]

Caption: Inhibition of the BCR-ABL signaling pathway by Ponatinib.

Structure-Activity Relationship (SAR) of Ponatinib Analogs

The development of Ponatinib and related compounds has provided valuable insights into the SAR of the 3-ethynylphenyl amide scaffold for BCR-ABL inhibition.

| Modification Site | Observation | Impact on Activity |

| Ethynyl Group | Replacement with other small groups | Loss of activity against T315I mutant |

| Amide Linker | Inversion of the amide | Reduced potency |

| Substituents on the Phenyl Rings | Introduction of a trifluoromethyl group | Enhances binding affinity |

| Terminal Amine Moiety | Addition of a solubilizing group (e.g., piperazine) | Improves pharmacokinetic properties |

Pharmacokinetic Profile and Metabolic Considerations

Compounds based on the 3-ethynylphenyl amide scaffold generally exhibit favorable pharmacokinetic properties. The rigid core can contribute to good cell permeability and oral bioavailability. However, the amide bond can be susceptible to hydrolysis by amidases, and the phenyl rings can undergo oxidative metabolism by cytochrome P450 enzymes. Medicinal chemists often address these potential liabilities by introducing blocking groups at metabolically susceptible positions or by modulating the electronic properties of the rings.

Future Directions and Broader Applications

While the 3-ethynylphenyl amide scaffold has proven its worth in the realm of kinase inhibitors, its utility is not limited to this target class. The scaffold's ability to present functional groups in a well-defined spatial orientation makes it an attractive starting point for the design of inhibitors for a wide range of other protein families, including proteases, G-protein coupled receptors (GPCRs), and epigenetic targets. As our understanding of the structural biology of these targets grows, we can expect to see the continued and expanded application of this versatile and powerful scaffold in the discovery of new medicines.

References

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.

- Damani, L. A., & Crooks, P. A. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(9), 571-578.

-

Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. Retrieved March 7, 2024, from [Link]

- Mankhi, R. N., & Abdul-Rida, N. A. (2025). Novel Amides Derived from Fenofibrate and Sulfa Drugs: Synthesis, BioLogical Evaluation, and Molecular Docking Studies. Advanced Journal of Chemistry, Section A, 8(4), 787-796.

- Singh, A., Singh, P., Kumar, A., Singh, A., Kumar, A., Singh, A., ... & Kumar, A. (2023). Synthesis of amide derivatives of 3-aryl-3H-benzopyrans as osteogenic agent concomitant with anticancer activity. Bioorganic Chemistry, 133, 106380.

- Algso, M. A. S., & Kivrak, A. (2018). New strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives. Monatshefte für Chemie - Chemical Monthly, 149(11), 2065-2071.

- Zhang, H., Zhang, Y., & Zhou, Y. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience, 12(10), 1779-1790.

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2229560.

- Solorzano, C., Antonietti, F., Duranti, A., Tontini, A., Rivara, S., Lodola, A., ... & Mor, M. (2010). Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. Journal of Medicinal Chemistry, 53(15), 5644-5654.

- Niculet, E., Niculescu-Aron, I. G., Constantinescu, T., & Caproiu, M. T. (2003). Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series. Molecules, 8(1), 1-10.

- Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (2024). Anticancer Research, 44(9), 3849-3856.

- Fang, H., Chen, Z., Hua, X., & Li, X. (2022). Synthesis and biological activity of amide derivatives derived from natural product Waltherione F. Journal of Molecular Structure, 1249, 131599.

- Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. (2017). European Journal of Medicinal Chemistry, 131, 107-125.

- Stürzebecher, J., Prasa, D., Wikström, P., & Vieweg, H. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 9(1), 87-99.

- Tamayo, N. A., Banerjee, A., Chen, J. J., Bourbeau, M. P., Kallar, M. R., Low, J. D., ... & Allen, J. G. (2021). Novel Amide Compounds as KIF18A Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 12(4), 589-595.

- Fotsch, C., Gerstenberger, B. S., Harris, P. A., He, Y., Jung, D. K., Kopecky, D. J., ... & Xu, W. (2007). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 50(4), 727-735.

- Malabarba, A., Pallanza, R., Berti, M., & Cavalleri, B. (1990). Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. The Journal of Antibiotics, 43(9), 1089-1097.

-

Synthesis of some Amide derivatives and their Biological activity. (2003). Semantic Scholar. Retrieved March 7, 2024, from [Link]

- Fang, H., Chen, Z., Hua, X., & Li, X. (2022). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Altaweel, S. A. E. A., Khames, A. A., El-Adasy, A. A. M., Hassane, A. M. A., & Hussein, A. M. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.

Sources

The Piperidine Carboxamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Inhibitor Design

Introduction: The Ascendancy of the Piperidine Carboxamide Core in Drug Discovery

The piperidine carboxamide moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of biological targets. Its prevalence in numerous clinical candidates and approved drugs is a testament to its favorable physicochemical properties, including metabolic stability, and its capacity to engage in key molecular interactions within protein active sites. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing piperidine carboxamide inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental design choices and present a self-validating framework for the rational design of novel therapeutics based on this versatile core.

The unique chemical architecture of piperidine carboxamides, characterized by a piperidine ring linked to a carboxamide group, allows for diverse biological activities.[1] This scaffold has been successfully employed in the development of inhibitors for a wide range of protein classes, including kinases, proteases, and G-protein coupled receptors.[2][3][4] Understanding the intricate interplay between structural modifications and biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Core Pharmacophore and Key Molecular Interactions

At its essence, the piperidine carboxamide scaffold can be deconstructed into three primary components, each offering a vector for chemical modification and optimization: the piperidine ring, the carboxamide linker, and the appended chemical moiety. The strategic manipulation of these components allows for the fine-tuning of inhibitor properties.

A generalized pharmacophore model for piperidine carboxamide inhibitors highlights several key features that are often crucial for potent biological activity. These typically include a combination of hydrogen bond acceptors and donors, hydrophobic regions, and, in some cases, ionizable groups.[5] For instance, a six-point pharmacophore hypothesis for piperidine carboxamide derivatives as melanoma senescence inducers identified a hydrogen-bond acceptor (the carbonyl of the carboxamide), a hydrophobic group, a positively ionizable group (the piperidine nitrogen), and three aromatic rings as critical for activity.[5]

Caption: Generalized pharmacophore model of piperidine carboxamide inhibitors.

Structure-Activity Relationship (SAR) Deep Dive: Case Studies Across Target Classes

The true power of the piperidine carboxamide scaffold lies in its adaptability. The following sections explore the SAR of this inhibitor class against several key biological targets, supported by quantitative data.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Piperidine carboxamides have been successfully developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in several cancers.[1][2][6] High-throughput screening identified piperidine carboxamide 1 as a novel ALK inhibitor with an IC50 of 0.174 μM.[2][6] X-ray co-crystal structures revealed that this class of inhibitors binds to an unusual DFG-shifted conformation of the ALK kinase domain, granting access to an extended hydrophobic pocket.[2][6]

SAR studies focused on the parallel optimization of both the "right-hand side" (appended moiety) and "left-hand side" (piperidine substituents) of the molecule.[2][6]

| Compound | R Group | ALK IC50 (μM) | IGF1R IC50 (μM) | Selectivity (IGF1R/ALK) |

| 11b | Phenyl | 0.364 | >10 | >27 |

| 11i | 3-methylphenyl | 0.083 | 0.667 | 8 |

| 11j | 3-trifluoromethoxyphenyl | 0.016 | 0.250 | 16 |

| 11k | 4-trifluoromethoxyphenyl | 0.010 | 0.200 | 20 |

| Data synthesized from Bryan et al., J Med Chem, 2012.[6] |

As shown in the table, substitution on the pendant phenyl ring significantly impacts potency. Methylation at the C-3 position (11i ) resulted in a 4-fold increase in potency compared to the unsubstituted analog (11b ).[6] The introduction of a trifluoromethoxy group at the C-3 or C-4 position (11j and 11k ) further enhanced potency, highlighting the importance of engaging the hydrophobic pocket.[6]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The piperidine carboxamide scaffold has also been instrumental in the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[7][8][9] A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were developed, leading to the identification of XZ-120312 (11a ) as a potent PARP-1 inhibitor with an IC50 of 8.6 nM.[8] This compound also demonstrated excellent potentiation of temozolomide cytotoxicity in cancer cell lines.[8]

In another study, a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides were investigated, with compound 10b (A-620223) showing a Ki of 8 nM against PARP-1 and an EC50 of 3 nM in a whole-cell assay.[9] These examples underscore the utility of the piperidine carboxamide core in targeting enzymes involved in DNA damage response pathways. A quantitative structure-activity relationship (QSAR) study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides as PARP inhibitors yielded a statistically significant model, suggesting its predictive power for designing new inhibitors.[7]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Piperidine and piperazine carboxamides have been explored as irreversible inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[10][11][12][13][14] The inhibition of FAAH is a promising therapeutic strategy for pain and inflammation.[11] The piperidine/piperazine moiety in these compounds appears to induce a distortion of the amide bond upon binding to FAAH, facilitating nucleophilic attack by the catalytic serine residue.[11] 3D-QSAR studies on pyrimidinyl-piperazine-carboxamide FAAH inhibitors have provided valuable insights for the design of new, more potent compounds.[10][12]

Other Notable Targets

The versatility of the piperidine carboxamide scaffold extends to a variety of other important drug targets:

-

CCR5 Inhibitors: A series of piperidine-4-carboxamide derivatives were designed as CCR5 inhibitors for the treatment of HIV-1 infection, with some compounds showing inhibitory activity equivalent to the approved drug maraviroc.[4]

-

Calpain Inhibitors: Piperidine carboxamides have been incorporated into the P2 region of calpain inhibitors, leading to potent and selective compounds with anticonvulsive properties.[3]

-

Proteasome Inhibitors: A piperidine carboxamide, SW042, was identified as having anti-malarial activity through the inhibition of the Plasmodium falciparum proteasome.[15][16][17]

-

Cathepsin K Inhibitors: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K for the potential treatment of osteoporosis.[18][19]

Experimental Protocols: A Framework for Evaluation

The successful development of piperidine carboxamide inhibitors relies on robust and reproducible experimental workflows. The following outlines a general, yet comprehensive, approach for the evaluation of these compounds.

Caption: A generalized experimental workflow for the evaluation of piperidine carboxamide inhibitors.

Detailed Methodologies

1. Kinase Inhibition Assay (Illustrative Example for ALK)

This protocol is adapted from methodologies described for the evaluation of ALK inhibitors.[20]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the target kinase.

-

Materials:

-

Recombinant human ALK enzyme

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (piperidine carboxamide derivative)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

Add the diluted test compound and the ALK enzyme to the wells of a microplate.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[20]

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[20]

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.[20]

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

-

2. Cell Proliferation Assay

-

Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., Karpas-299 for ALK inhibitors)[1]

-

Complete cell culture medium

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the luminescence or absorbance, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion: A Scaffold of Enduring Potential

The piperidine carboxamide core continues to be a fertile ground for the discovery of novel and effective therapeutic agents. Its favorable drug-like properties and the amenability of its structure to synthetic modification make it a highly attractive starting point for inhibitor design. A thorough understanding of the structure-activity relationships, as outlined in this guide, is crucial for navigating the complexities of medicinal chemistry and for the successful optimization of lead compounds. By leveraging the insights gained from past and ongoing research, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.

References

-

Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698–1705. [Link]

-

Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. [Link]

-

Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. [Link]

-

Chatterjee, S., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2215-2219. [Link]

-

Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(6), 105829. [Link]

-

Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Li, J., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 145-154. [Link]

-

Ghafourian, T., & Barzegar, M. (2008). QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer. Journal of Molecular Graphics and Modelling, 27(4), 485-494. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3861. [Link]

-

Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 64(15), 11183-11204. [Link]

-

Galiano, S., et al. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints. [Link]

-

Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 55(1), 130-143. [Link]

-

Zhang, X., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 23(20), 6551-6559. [Link]

-

Galiano, S., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 24(10), 1989. [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

-

Aho-Tendo, C., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6649-6663. [Link]

-

Bisogno, T., et al. (2011). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 2(7), 624-629. [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

-

Penning, T. D., et al. (2009). Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(2), 514-523. [Link]

-

Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1189-1205. [Link]

-

Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3861. [Link]

-

Medicines for Malaria Venture. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

-

El-Gamal, M. I., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2653. [Link]

-

Sasmal, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 168, 547-557. [Link]

- Janssen Pharmaceutica NV. (2013). Pyrrolo carboxamides as modulators of orphan nuclear receptor rar-related orphan receptor-gamma (rorϒ, nr1f3) activity and for the treatment of chronic inflammatory and autoimmune diseases.

-

Khan, I., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37689-37711. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]

-

Huh, J. R., et al. (2013). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. Molecules and Cells, 35(4), 277-281. [Link]

-

Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Molecular Graphics and Modelling, 114, 108182. [Link]

-

Gebhard, A. P., et al. (2015). Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo. Clinical & Experimental Immunology, 182(2), 134-145. [Link]

-

Al-Zaytoonah University. (n.d.). Pharmacophore modeling and molecular docking studies of acridines as potential DPP-IV inhibitors. [Link]

-

Gege, C., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. bioRxiv. [Link]

-

Malaria World. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. [Link]

Sources

- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 2. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [pubmed.ncbi.nlm.nih.gov]

- 14. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria | Medicines for Malaria Venture [mmv.org]

- 17. media.malariaworld.org [media.malariaworld.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Characterization of N-(3-ethynylphenyl)piperidine-4-carboxamide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the determination and significance of two core physicochemical properties—Molecular Weight and the n-octanol/water Partition Coefficient (logP)—for the compound N-(3-ethynylphenyl)piperidine-4-carboxamide. This compound belongs to the piperidine carboxamide class, a scaffold of significant interest in medicinal chemistry for its presence in a variety of biologically active agents[1][2].

Accurate characterization of these fundamental properties is a non-negotiable cornerstone of early-stage drug discovery. It directly influences a candidate's pharmacokinetic profile, formulation development, and adherence to established drug-likeness principles, such as Lipinski's Rule of Five[3]. This guide synthesizes theoretical principles with actionable, field-proven experimental and computational protocols.

Core Physicochemical Properties

A summary of the essential physicochemical data for N-(3-ethynylphenyl)piperidine-4-carboxamide is presented below. The subsequent sections will detail the methodologies for deriving these values.

| Parameter | Data | Rationale & Significance |

| IUPAC Name | N-(3-ethynylphenyl)piperidine-4-carboxamide | Unambiguous chemical identifier. |

| Molecular Formula | C₁₄H₁₆N₂O | Derived from its isomeric structure[4]. Defines the elemental composition. |

| Molecular Weight | 228.29 g/mol | Calculated from the molecular formula. Critical for molarity-based solution preparation, dosage calculations, and stoichiometric analysis. |

| Predicted logP | 2.15 (XLogP3) | Computationally predicted value. A key indicator of lipophilicity, which governs absorption, distribution, metabolism, and excretion (ADME) properties. |

Molecular Weight Determination & Verification

The molecular weight of a compound is an intrinsic property derived from its elemental composition. While it can be calculated with high precision from the molecular formula, experimental verification is an essential step for structure confirmation and purity assessment.

Causality Behind Experimental Choice: Mass Spectrometry

For the verification of molecular weight for a small organic molecule like N-(3-ethynylphenyl)piperidine-4-carboxamide, Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice.[5] Its prevalence in drug discovery is due to its high sensitivity, applicability to polar and thermally labile compounds, and its "soft" ionization nature, which typically preserves the molecular ion, minimizing fragmentation and simplifying spectral interpretation.[6][7] The primary goal is to observe the protonated molecular ion, [M+H]⁺, whose mass-to-charge ratio (m/z) will confirm the calculated molecular weight.

Experimental Protocol: Molecular Weight Verification via ESI-MS

This protocol outlines a self-validating system for confirming the molecular weight.

Objective: To verify the molecular weight of N-(3-ethynylphenyl)piperidine-4-carboxamide by detecting its protonated molecular ion [M+H]⁺.

Materials:

-

N-(3-ethynylphenyl)piperidine-4-carboxamide sample

-

HPLC-grade Methanol (or Acetonitrile)

-

Formic Acid (for protonation enhancement)

-

Calibrated High-Resolution Mass Spectrometer with ESI source

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a solvent mixture of 50:50 Methanol:Water with 0.1% formic acid. The acid ensures a proton-rich environment to facilitate the formation of [M+H]⁺ ions.

-

-

Instrument Calibration:

-

Ensure the mass spectrometer is calibrated according to the manufacturer's specifications using a known calibration standard. This is critical for achieving the mass accuracy needed to confirm the elemental composition.

-

-

Direct Infusion Analysis:

-

Set the ESI source to positive ion mode.

-

Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Data Acquisition:

-

Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

-

The expected m/z for the protonated molecule [M+H]⁺ is 229.29 (228.29 + 1.007, the mass of a proton).

-

-

Data Analysis & Validation:

-

Examine the resulting mass spectrum for a prominent peak at m/z ≈ 229.29.

-

On a high-resolution instrument, the exact mass should be compared to the theoretical exact mass of C₁₄H₁₇N₂O⁺.

-

The system is validated if the observed mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

-

Workflow Diagram: ESI-MS Verification

Caption: Workflow for molecular weight verification using ESI-MS.

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium. It is almost exclusively expressed in its logarithmic form, logP. This parameter is the single most important descriptor of a molecule's lipophilicity ("greasiness").

Causality Behind LogP's Importance

A molecule's logP value governs its ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for CNS targets.

-

Low logP (<0): Highly hydrophilic. May have poor membrane permeability and be rapidly excreted.

-

High logP (>5): Highly lipophilic. May have poor aqueous solubility, be trapped in lipid membranes, and show high metabolic turnover.

-

Optimal Range (1-3): Often considered a "sweet spot" for oral drug candidates, balancing permeability with sufficient aqueous solubility.

Given that no experimental value for N-(3-ethynylphenyl)piperidine-4-carboxamide is readily available, we rely on a robust computational prediction as a starting point, which must then be confirmed experimentally. The gold standard for experimental determination is the Shake-Flask Method , as detailed in OECD Test Guideline 107.[8][9]

Experimental Protocol: LogP Determination via OECD 107 Shake-Flask Method

This protocol is a self-validating system designed to produce a reliable, regulatory-accepted logP value.[8][10]

Objective: To experimentally determine the logP of N-(3-ethynylphenyl)piperidine-4-carboxamide.

Materials:

-

N-(3-ethynylphenyl)piperidine-4-carboxamide sample

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV or LC-MS)

Methodology:

-

Phase Saturation (Critical Step):

-

Prepare water-saturated n-octanol by shaking n-octanol with water (e.g., 10:1 v/v) for 24 hours, then allowing the phases to separate.

-

Prepare n-octanol-saturated water by shaking water with n-octanol (e.g., 10:1 v/v) for 24 hours and allowing separation. This step is crucial to prevent volume changes during the experiment.

-

-

Preliminary Estimation:

-

Use the computationally predicted logP (2.15) to determine the optimal volume ratio of n-octanol to water. For a logP of ~2, ratios of 1:1, 2:1, and 1:2 (octanol:water) should be tested to ensure the final concentrations are within the analytical instrument's linear range.[11]

-

-

Equilibration:

-

In triplicate for each volume ratio, add the appropriate volumes of the saturated phases to a centrifuge tube.

-

Add a known amount of the test compound (stock solution) to yield a concentration that is well below the solubility limit in either phase.

-

Cap the tubes tightly and shake vigorously for 5-10 minutes at a constant temperature (e.g., 25°C).

-

Allow the tubes to rest for initial phase separation.

-

-

Phase Separation:

-

Centrifuge the tubes at high speed (e.g., 2000-4000 g) for 10-15 minutes to achieve a sharp, complete separation of the two phases. This step is vital to avoid cross-contamination of the layers.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from the center of each phase (aqueous and octanol) for analysis.

-

Determine the concentration of the compound in each aliquot (C_octanol and C_water) using a validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared for quantification.

-

-

Calculation & Validation:

-

Calculate the partition coefficient (P) for each replicate: P = C_octanol / C_water.

-

Calculate logP for each replicate: logP = log₁₀(P).

-

The system is validated if the logP values from the different phase ratios are consistent and the mean logP value has a standard deviation within acceptable limits (e.g., < 0.3 log units).[9][11]

-

Workflow Diagram: Shake-Flask LogP Determination

Caption: Workflow for experimental logP determination via the Shake-Flask method.

References

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link][8][9]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (n-octanol/water), Slow-Stirring Method. OECD. [Link]

-

Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. [Link]

-

A.8. PARTITION COEFFICIENT. European Commission. [Link]

-

N-(3-ethynylphenyl)piperidine-2-carboxamide. Chemazone. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC, National Center for Biotechnology Information. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC, National Center for Biotechnology Information. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

Sources

- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemazone.com [chemazone.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. enfo.hu [enfo.hu]

The Ethynylphenyl Group: A Cornerstone in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dysregulation of protein kinase activity is a fundamental driver of numerous human diseases, most notably cancer.[1] This has positioned kinase inhibitors as a major class of targeted therapeutics.[2][3] Within the medicinal chemist's toolkit, certain structural motifs have emerged as "privileged" for their ability to impart desirable properties. The ethynylphenyl group is a prime example of such a moiety, playing a critical role in the potency, selectivity, and overall success of numerous clinically approved kinase inhibitors. This guide provides an in-depth exploration of the multifaceted role of the ethynylphenyl group, synthesizing mechanistic insights, structure-activity relationships (SAR), and practical experimental considerations for drug development professionals.

The Strategic Importance of the Ethynylphenyl Moiety

Kinase inhibitors are predominantly designed to be ATP-competitive, meaning they occupy the adenosine triphosphate (ATP) binding site within the kinase domain.[4][5] The design of these inhibitors is a delicate balance of achieving high-affinity binding to the target kinase while maintaining selectivity over the ~500 other kinases in the human kinome to minimize off-target toxicity.[5]

The ethynylphenyl group, seemingly simple in its structure, offers a unique combination of properties that medicinal chemists can leverage to solve complex design challenges:

-

Linear and Rigid Geometry: The triple bond enforces a linear, rigid geometry. This allows the phenyl ring to be projected deep into specific hydrophobic pockets within the ATP binding site, acting as a molecular probe to exploit regions inaccessible to bulkier groups.

-

Modulated Electronics: The alkyne is an electron-withdrawing group that can influence the electronics of the attached phenyl ring. The terminal alkyne proton is also weakly acidic, giving it the capacity to act as a hydrogen bond donor.[6]

-

Bioisosteric Versatility: The ethynyl group is a non-classical bioisostere, meaning it can replace other functional groups while retaining or improving biological activity.[6][7][8] Its electronic and spatial properties allow it to mimic halogen atoms, a feature famously exploited in the development of leading EGFR inhibitors.[6]

Mechanism of Action: Key Interactions within the Kinase ATP-Binding Pocket

The success of the ethynylphenyl group is best understood by examining its interactions at the atomic level. Using the well-characterized example of Erlotinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, we can dissect the key contributions of this moiety.[9][10]

-

Hinge Binding: The core scaffold of the inhibitor (e.g., the quinazoline in Erlotinib) forms critical hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in place.[4][11]

-

Hydrophobic Pocket Occupancy: The ethynylphenyl group extends from this anchor into a nearby hydrophobic pocket, forming favorable van der Waals interactions that significantly contribute to binding affinity.

-

Weak Hydrogen Bonding: In the case of Erlotinib's binding to EGFR, the terminal ethynyl proton acts as a weak hydrogen bond donor to the backbone carbonyl oxygen of a key amino acid (Leu788), mimicking the halogen bond formed by the chlorine atom in the earlier generation inhibitor, Gefitinib.[6] This interaction, while weak, is crucial for orienting the inhibitor and enhancing potency.

The following diagram illustrates the conceptual binding mode of an ethynylphenyl-containing inhibitor within a generic kinase ATP-binding pocket.

Caption: Binding mode of an ethynylphenyl inhibitor in the ATP pocket.

Structure-Activity Relationship (SAR) Case Study: Erlotinib vs. Gefitinib

A powerful demonstration of the ethynylphenyl group's utility comes from comparing two FDA-approved EGFR inhibitors: Gefitinib (Iressa) and Erlotinib (Tarceva).[9] Both share the same 4-anilinoquinazoline core scaffold but differ in their substitution on the aniline ring.[10][11]

-

Gefitinib: Features a 3-chloro-4-fluoroaniline group. The chlorine atom forms a halogen bond with the protein backbone.[6]

-

Erlotinib: Features a 3-ethynylphenyl group. As discussed, the ethynyl group serves as a bioisosteric replacement for the chlorine, forming a similar key interaction that contributes to its high potency.[6]

This bioisosteric replacement strategy is a cornerstone of medicinal chemistry, used to modulate physicochemical properties, improve metabolic stability, or fine-tune activity.[6][12]

| Compound | Target Kinase | Key Substituent | IC₅₀ (nM) | FDA Approval (NSCLC) |

| Gefitinib | EGFR | 3-Chloro | 2-37 | 2003 |

| Erlotinib | EGFR | 3-Ethynyl | 2 | 2004 |

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.[9][10]

The development of Erlotinib demonstrated that the ethynylphenyl group was not just a viable replacement for a halogen but a highly effective pharmacophore in its own right for achieving potent kinase inhibition.

Synthetic Methodologies

The incorporation of the ethynylphenyl group into inhibitor scaffolds is typically achieved through robust and well-established cross-coupling reactions. The Sonogashira coupling is the most prominent method, reacting a terminal alkyne (like phenylacetylene) with an aryl halide (e.g., an iodo- or bromo-substituted aniline precursor) in the presence of a palladium catalyst and a copper co-catalyst.[6][13]

Caption: General workflow for Sonogashira coupling.

This synthetic accessibility is a key advantage, allowing for the rapid generation of analogues during the lead optimization phase of drug discovery.

Experimental Protocols for Inhibitor Characterization

Validating the activity and mechanism of a newly synthesized ethynylphenyl-containing kinase inhibitor requires a systematic, multi-tiered approach.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO.

-

Prepare assay buffer containing ATP and the specific peptide substrate for the target kinase.

-

Reconstitute the recombinant purified kinase enzyme in an appropriate buffer.

-

-

Assay Plate Setup:

-

In a 96- or 384-well plate, perform serial dilutions of the inhibitor stock solution to create a dose-response curve (typically 10-12 concentrations).

-

Include a "no inhibitor" control (positive control for enzyme activity) and a "no enzyme" control (background control).

-

-

Kinase Reaction:

-

Add the kinase enzyme to all wells except the background control.

-

Initiate the phosphorylation reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is correlated with kinase activity.

-

-

Data Analysis:

-

Subtract the background signal from all data points.

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Protocol 2: Cellular Proliferation Assay

Objective: To assess the inhibitor's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., an EGFR-mutant non-small cell lung cancer line like NCI-H1975) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

-

-

Incubation:

-

Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

-

Viability Assessment:

-

Add a viability reagent such as CellTiter-Glo® (measures ATP as an indicator of metabolic activity) or an MTT reagent.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Future Perspectives

The ethynylphenyl group remains a highly relevant and valuable component in the design of next-generation kinase inhibitors.[3] Its utility extends beyond simply occupying a hydrophobic pocket. Current and future strategies include:

-

Targeting Resistance Mutations: The rigidity and defined vector of the ethynylphenyl group can be exploited to design inhibitors that selectively target gatekeeper mutations which confer resistance to earlier-generation drugs.[14]

-

Improving Selectivity: Fine-tuning the substitution pattern on the phenyl ring can modulate interactions within the active site to improve selectivity against closely related kinases, thereby reducing off-target effects.[5]

-

Covalent Inhibition: While not a direct function of the ethynylphenyl group itself, it is often part of scaffolds that incorporate a reactive "warhead" (like an acrylamide) elsewhere on the molecule to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.

Conclusion

The ethynylphenyl group is a powerful and versatile tool in kinase inhibitor design, offering a unique blend of steric, electronic, and bioisosteric properties. Its ability to act as a rigid hydrophobic probe and a weak hydrogen bond donor has been instrumental in the development of highly potent and successful drugs like Erlotinib. A thorough understanding of its interaction modes, SAR, and synthetic accessibility allows medicinal chemists to rationally design superior inhibitors with improved potency, selectivity, and pharmacokinetic profiles, continuing the advancement of targeted cancer therapy.

References

- Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Vertex AI Search.

- Design, synthesis and labeling of a novel EGFR tyrosine kinase inhibitor containing quinoline nucleus. Journal of Nuclear Medicine.

- Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. PubMed.

- [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. NCBI.

- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.

- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

- Application of Bioisosteres in Drug Design. SlideShare.

- The optimized molecular structure of erlotinib drug [N-(3-ethynylphenyl)].

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

- The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Physicochemical Property Study. WuXi AppTec DMPK.

- An In-depth Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors. Benchchem.

- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery and Development.

- (PDF) Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives.

- Use of a pharmacophore model for the design of EGFR tyrosine kinase inhibitors: isoflavones and 3-phenyl-4(1H)-quinolones. PubMed.

- Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. PMC.

- Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. PMC.

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC.

- Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. PMC.

- FDA-approved small-molecule kinase inhibitors. DTU Inside.

- Kinase inhibitors in clinical practice: An expanding world. PMC.

- Physiochemical Properties in Drug Discovery. YouTube.

- Clinical Targeting of Mutated and Wild-Type Protein Tyrosine Kinases in Cancer. PMC.

- An Analysis of Physicochemical Properties for Drugs of N

- Somatic mutations of epidermal growth factor receptor signaling pathway in lung cancers. Karger Publishers.

Sources

- 1. Kinase inhibitors in clinical practice: An expanding world - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. ctppc.org [ctppc.org]

- 9. [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Targeting of Mutated and Wild-Type Protein Tyrosine Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Niraparib: A Comparative Analysis of Key Intermediates and Structurally Related Piperidine Carboxamides

Abstract: Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor pivotal in the treatment of specific cancers, particularly those with BRCA1/2 mutations. The commercial viability and clinical efficacy of this active pharmaceutical ingredient (API) are intrinsically linked to the efficiency and precision of its chemical synthesis. This guide provides an in-depth technical analysis of the industrial-scale convergent synthesis of Niraparib, focusing on the strategic preparation of its two core building blocks: the chiral (S)-3-phenylpiperidine moiety and the 2H-indazole-7-carboxamide core. We will dissect the causality behind key reaction choices, such as the regioselective copper-catalyzed N-arylation coupling step. Furthermore, this whitepaper addresses a critical point of comparison by analyzing the structure and potential utility of N-(3-ethynylphenyl)piperidine-4-carboxamide. Through a detailed structural and functional comparison, we will clarify why this molecule, despite sharing a piperidine scaffold, is not a direct intermediate in established Niraparib syntheses and explore its potential role in the broader context of medicinal chemistry. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of Niraparib's synthesis and the nuanced roles of its related chemical entities.

Part 1: The Therapeutic Rationale and Molecular Architecture of Niraparib

The "Synthetic Lethality" Principle of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery responsible for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In healthy cells, if the BER pathway is inhibited, the cell can still repair DNA damage, particularly more complex double-strand breaks (DSBs), using the high-fidelity homologous recombination (HR) pathway.

However, certain cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. The inhibition of PARP in these HR-deficient cells creates a state of "synthetic lethality."[2] When SSBs are not repaired by PARP, they accumulate and degenerate into DSBs during DNA replication. With a compromised HR pathway, the cell cannot faithfully repair these DSBs, leading to genomic instability and apoptotic cell death. Niraparib exploits this vulnerability, selectively targeting cancer cells while largely sparing healthy cells.[3][4]

Chemical Structure of Niraparib

The chemical name for Niraparib is 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide . Its structure is a composite of two key heterocyclic systems linked together:

-

A Chiral (S)-3-Arylpiperidine Moiety: This fragment is crucial for the molecule's interaction with the PARP enzyme. The specific (S)-stereochemistry at the C3 position is essential for its biological activity.

-

A 2H-Indazole-7-carboxamide Moiety: This planar, bicyclic system serves as the core scaffold onto which the piperidine group is attached and is also vital for binding to the enzyme's active site.

The synthesis of such a complex molecule necessitates a robust and well-controlled strategy, which is achieved through a convergent approach.

Part 2: The Convergent Synthesis of Niraparib: A Tale of Two Moieties

A convergent synthesis, where complex fragments are prepared separately before being coupled, is highly favored in pharmaceutical manufacturing. This approach maximizes overall yield, simplifies purification at intermediate stages, and allows for greater process control compared to a linear synthesis. The synthesis of Niraparib is a classic example of this strategy.[5][6][7][8]

Synthesis of the Chiral Piperidine Intermediate: (S)-3-(4-Aminophenyl)piperidine

The synthesis of the chiral piperidine core is arguably the most challenging aspect of the Niraparib synthesis, as it requires precise control of stereochemistry. The key intermediate is (S)-3-(4-aminophenyl)piperidine or its N-Boc protected precursor, (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate.[9]

Several strategies have been developed to achieve this:

-

Classical Resolution: Early routes involved the synthesis of the racemic 3-(4-aminophenyl)piperidine, followed by resolution using a chiral acid, such as L-dibenzoyl tartaric acid. While effective, this method is inherently inefficient as it discards 50% of the material (the undesired R-enantiomer).[9]

-

Asymmetric Synthesis via Biocatalysis: More advanced, second-generation syntheses employ enzymatic reactions to set the stereocenter. A notable method involves a transaminase-mediated dynamic kinetic resolution of a racemic aldehyde surrogate.[5][6][8] This approach is highly efficient, converting nearly all of the starting material into the desired (S)-enantiomer.

-

Asymmetric Catalysis: Recent research has demonstrated the use of transition-metal catalysis, such as a Rhodium-catalyzed asymmetric reductive Heck reaction, to directly synthesize enantioenriched 3-substituted piperidines from pyridine precursors and arylboronic acids.[10][11]

High-Level Experimental Protocol (Biocatalytic Approach):

-

Preparation of Aldehyde Surrogate: A racemic aldehyde, or a more stable surrogate like a bisulfite adduct, is prepared as the substrate for the enzymatic reaction.

-

Transaminase-Mediated Kinetic Resolution: The substrate is subjected to a transaminase enzyme in the presence of an amine donor. The enzyme selectively converts one enantiomer of the aldehyde to the corresponding amine, which cyclizes to form the chiral piperidone. The reaction conditions are designed to allow for in-situ racemization of the unreacted aldehyde, enabling a dynamic kinetic resolution where the theoretical yield can exceed 50%.

-

Reduction and Deprotection: The resulting chiral piperidone is then reduced to the corresponding piperidine, and any protecting groups (e.g., Boc) are removed in subsequent steps to yield the final key intermediate.

Synthesis of the Indazole Intermediate: 2H-Indazole-7-carboxamide

The indazole moiety is typically synthesized from substituted nitro- or bromo-benzaldehydes or related precursors.[12][13]

-

Cadogan Reaction: One common method involves the reductive cyclization of o-nitrobenzylidene derivatives. For instance, reacting a 2-nitro-substituted imine with a reducing agent like triethyl phosphite can yield the 2H-indazole ring system.[13]

-

Davis-Beirut Reaction: This method can produce 2H-indazoles from nitrobenzyl bromides and amines under basic conditions.[12][14]

-

Copper-Catalyzed Cyclization: One-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, can efficiently form the C–N and N–N bonds required for the indazole core.[12]

The Coupling Strategy: A Regioselective C-N Bond Formation

The final crucial step is the coupling of the chiral piperidine fragment with the indazole core. The challenge lies in achieving regioselectivity, as the indazole ring has two nitrogen atoms (N1 and N2). The desired product is the N2-arylated isomer.

Causality: Why Copper-Catalyzed N-Arylation? The Chan-Evans-Lam or Goldberg-type N-arylation reaction, catalyzed by copper, has proven to be highly effective for this transformation.[5][7][15]

-

High Regioselectivity: Copper catalysis, often with a suitable ligand like an amino acid derivative, provides excellent regioselectivity for the desired N2 isomer, minimizing the formation of the undesired N1-coupled product.[5][8]

-

Milder Conditions: Compared to classic Ullmann conditions which require high temperatures, modern copper-catalyzed systems operate under milder conditions, which is crucial for preserving the integrity of the complex and stereochemically-sensitive substrates.

-

Functional Group Tolerance: The reaction is tolerant of the various functional groups present on both fragments, such as the amide on the indazole and the secondary amine (if unprotected) on the piperidine.

The overall convergent synthesis is depicted below.

Caption: Convergent synthetic workflow for Niraparib.

Part 3: Structural Analysis: N-(3-ethynylphenyl)piperidine-4-carboxamide

A thorough analysis of N-(3-ethynylphenyl)piperidine-4-carboxamide reveals a molecule that is structurally distinct from Niraparib and its direct intermediates.

Deconstructing the Molecule

Let's compare the core structures:

-

Niraparib: Features a 3-arylpiperidine skeleton. The phenyl ring is directly attached to the C3 position of the piperidine ring.

-

N-(3-ethynylphenyl)piperidine-4-carboxamide: Features a piperidine-4-carboxamide skeleton. Here, the piperidine ring is connected to the phenyl group via a carboxamide linker (-C(=O)N-) originating from the C4 position.

This fundamental difference in connectivity and functional group placement means they are not synthetic precursors for one another in any conventional synthetic route.

A Comparative Framework

The following diagram and table illustrate the key structural differences.

Caption: Structural comparison of the core piperidine scaffolds.

| Feature | Niraparib Intermediate | N-(3-ethynylphenyl)piperidine-4-carboxamide |

| Piperidine Substitution | Phenyl group at C3 position | Carboxamide group at C4 position |

| Linkage to Phenyl Ring | Direct Carbon-Carbon (C-C) bond | Amide (-C(=O)N-) linkage |

| Stereochemistry | Requires specific (S)-enantiomer at C3 | Achiral at C4 (unless substituted elsewhere) |

| Key Functional Group | (S)-3-Arylpiperidine | N-Aryl-piperidine-4-carboxamide |

Functional Implications and Potential Roles

Given the significant structural differences, N-(3-ethynylphenyl)piperidine-4-carboxamide is not a direct intermediate for Niraparib. Its potential utility lies elsewhere in drug discovery and development:

-

Scaffold for Different Inhibitors: The piperidine-4-carboxamide framework is a common motif in medicinal chemistry.[16][17] This compound could serve as an intermediate for a completely different class of biologically active molecules, which may or may not target PARP.

-

Structure-Activity Relationship (SAR) Studies: In the development of PARP inhibitors, chemists synthesize numerous analogues to understand which structural features are essential for activity.[18][19] This compound could be part of an SAR library to probe the importance of the linker type and position on the piperidine ring. For example, comparing its activity to Niraparib could confirm the necessity of the 3-aryl substitution for potent PARP inhibition.

-

Fragment for Other Targets: Piperidine derivatives are known to interact with a wide array of biological targets. This molecule could be a lead compound or intermediate for drugs targeting GPCRs, ion channels, or other enzymes entirely.[20][21]

Part 4: Analytical and Quality Control

Ensuring the purity and identity of intermediates and the final API is paramount. A suite of analytical techniques is employed throughout the synthesis of Niraparib.

| Analytical Technique | Purpose in Niraparib Synthesis |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity of intermediates and final API; detect and quantify process-related impurities. |

| Chiral HPLC | Determine the enantiomeric excess (e.e.) of the (S)-3-(4-aminophenyl)piperidine intermediate, ensuring stereochemical purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirm the chemical structure of each intermediate and the final product by analyzing the chemical environment of each proton and carbon atom. |

| Mass Spectrometry (MS) | Determine the molecular weight of compounds, confirming their identity and aiding in the identification of unknown impurities. |

| Powder X-Ray Diffraction (PXRD) | Characterize the solid-state form (polymorph) of the final API salt (e.g., Niraparib tosylate monohydrate), which affects solubility and bioavailability. |

Common Process-Related Impurities: During synthesis, several impurities can form, including unreacted starting materials, by-products from side reactions, and degradation products. These must be monitored and controlled to meet strict regulatory limits.

Part 5: Conclusion

The synthesis of Niraparib is a testament to modern process chemistry, employing a highly optimized, convergent strategy that relies on the precise, stereocontrolled synthesis of its core piperidine and indazole intermediates. The copper-catalyzed N-arylation represents a key enabling technology, allowing for the efficient and regioselective coupling of these complex fragments.

In contrast, N-(3-ethynylphenyl)piperidine-4-carboxamide is a structurally distinct molecule. A detailed comparative analysis of its chemical architecture—specifically the position and nature of the linkage between the piperidine and phenyl rings—conclusively demonstrates that it is not a direct synthetic precursor to Niraparib. Its value should be considered within the broader landscape of medicinal chemistry, potentially as a building block for novel therapeutic agents or as a tool for probing the structure-activity relationships of other enzyme inhibitors. This guide clarifies the established synthetic pathways to a critical oncology drug while providing the scientific rationale to distinguish its true intermediates from other structurally related but functionally different chemical compounds.

References

-

Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. [Link][5][7][15]

-

New Drug Approvals. (2016). Niraparib; MK 4827. [Link]

-

University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. [Link]

-

IRBM. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]

-

ResearchGate. (2013). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. [Link]

-

Academia.edu. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. [Link]

-